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Compound of Interest

Compound Name: 2-Chloropropane-d7

CAS No.: 55956-02-0

Cat. No.: B1612503

Get Quote

Executive Summary
2-Chloropropane-d7 (Isopropyl Chloride-d7) is the fully deuterated isotopologue of 2-

chloropropane.[1][2][3][4] It serves as a critical high-precision internal standard in analytical

chemistry and a mechanistic probe in physical organic chemistry. Its primary utility lies in

Nuclear Magnetic Resonance (NMR) spectroscopy as a solvent or reference, and in drug

metabolism studies to evaluate Kinetic Isotope Effects (KIE) during cytochrome P450-mediated

oxidation.

This guide details the physicochemical identity, synthesis pathways, and experimental

applications of 2-Chloropropane-d7, designed for researchers requiring high-fidelity isotopic

data.

Chemical Identity & Physicochemical Properties[5]
[6][7][8]
The following data establishes the distinct chemical fingerprint of 2-Chloropropane-d7
compared to its proteo-analog.
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Table 1: Chemical Identity Data
Parameter Specification

Chemical Name 2-Chloropropane-d7

Synonyms
Isopropyl Chloride-d7; 2-Chloro-1,1,1,2,3,3,3-

heptadeuteriopropane

CAS Registry Number 55956-02-0

Unlabeled CAS 75-29-6

Molecular Formula

Molecular Weight
85.58 g/mol (Calculated based on D isotope

mass)

Appearance Colorless, volatile liquid

Boiling Point ~35-36 °C (Unlabeled: 35.7 °C)

Isotopic Purity Typically ≥ 98 atom % D

SMILES [2H]C([2H])([2H])C([2H])(Cl)C([2H])([2H])[2H]

Note on Density: Deuterated solvents generally exhibit higher density than their protonated

counterparts due to the doubled mass of the deuterium nucleus. While the unlabeled density is

0.86 g/mL, 2-Chloropropane-d7 is estimated to be approx. 0.94 - 0.96 g/mL.

Synthesis & Production Protocols
The synthesis of 2-Chloropropane-d7 requires the conversion of deuterated precursors under

strictly anhydrous conditions to prevent H/D exchange (back-exchange).

Primary Synthesis Route: Lucas Reagent Substitution
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The most robust laboratory-scale method involves the nucleophilic substitution of Isopropanol-

d7 (Isopropanol-d8 may also be used) using a modified Lucas Reagent (Zinc Chloride and

deuterated Hydrochloric Acid).

Experimental Workflow
Precursors: Isopropanol-d7 (

) and anhydrous Zinc Chloride (

).

Acid Source: Deuterium Chloride (

) in

or anhydrous gas is preferred to maintain isotopic purity, though concentrated HCl can be
used if the hydroxyl proton is the only exchangeable site (less recommended for high purity).

Reaction: The alcohol is refluxed with the Lewis acid catalyst.

Purification: The volatile product (bp ~35°C) is distilled directly from the reaction mixture,

washed with cold water/bicarbonate to remove acid traces, and dried over

.

Diagram 1: Synthesis Workflow
The following diagram illustrates the conversion logic and purification steps.
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Isopropanol-d7
+ ZnCl2 / DCl

Nucleophilic Substitution
(Reflux 2-4 hrs)

Heat Phase Separation
(Remove Aqueous Layer)

Cool Distillation &
Drying (CaCl2)
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Final Product:

2-Chloropropane-d7
(>98% D)

Collect Fraction
34-36°C
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Caption: Step-by-step synthesis of 2-Chloropropane-d7 via nucleophilic substitution.
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NMR Spectroscopy Standard
2-Chloropropane-d7 is utilized in NMR to eliminate solvent signal interference in the aliphatic

region (specifically the methyl doublet at

1.5 and methine septet at

4.0).

Calibration: It serves as a secondary reference for calibrating chemical shifts in non-polar

deuterated solvents.

qNMR: Used as an internal standard for quantifying volatile alkyl chlorides in environmental

samples.

Mechanistic Probing: Kinetic Isotope Effects (KIE)
In drug development, the isopropyl group is a common metabolic "soft spot," susceptible to

oxidation by Cytochrome P450 enzymes. Researchers use 2-Chloropropane-d7 to study

Deuterium Kinetic Isotope Effects.

Mechanism: The C-D bond is stronger than the C-H bond due to the lower zero-point energy

of deuterium.

Observation: If the rate-determining step involves C-H bond cleavage (e.g., hydroxylation at

the 2-position), substituting with 2-Chloropropane-d7 will significantly reduce the reaction

rate (

).

Outcome: This confirms the metabolic pathway and suggests where deuteration could

improve the metabolic stability of a drug candidate (Deuterated Drugs).

Diagram 2: Kinetic Isotope Effect Logic
This flowchart demonstrates how 2-Chloropropane-d7 validates metabolic stability.
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Experimental Setup:
Compare Reaction Rates

Substrate A:
2-Chloropropane (H)

Substrate B:
2-Chloropropane-d7 (D)

CYP450 Oxidation
(Metabolic Attack)

Measure k (Rate Constant)

Calculate KIE
(kH / kD)

Interpretation:
If Ratio > 2: Primary KIE

(C-H Cleavage is Rate Limiting)

Click to download full resolution via product page

Caption: Workflow for determining Primary Kinetic Isotope Effects using 2-Chloropropane-d7.

Handling, Safety & Storage
2-Chloropropane-d7 shares the hazardous properties of its unlabeled parent but is

significantly more expensive, necessitating careful handling to prevent loss.

Volatility: With a boiling point of ~35°C, it is extremely volatile. Store in sealed ampoules or

septum-capped vials at 2°C to 8°C.

Flammability: Flash point is approx -32°C. Keep away from static discharge and open

flames.
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Toxicity: Classified as an irritant. Use in a fume hood to avoid inhalation.

Hygroscopicity: While not strictly hygroscopic, moisture introduction can lead to H/D

exchange over long periods if acidic impurities are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chembk.com [chembk.com]

2. 2-CHLOROPROPANE-D7 | 55956-02-0 [amp.chemicalbook.com]

3. chembk.com [chembk.com]

4. isotope.com [isotope.com]

To cite this document: BenchChem. [Technical Monograph: 2-Chloropropane-d7 (Isopropyl
Chloride-d7)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1612503/docs#technical-monograph-2-
chloropropane-d7-isopropyl-chloride-d7-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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